molecular formula C16H14Br3N3O B11539916 N'-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B11539916
M. Wt: 504.0 g/mol
InChI Key: RCGXMZSEKONNBP-FBHDLOMBSA-N
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Description

N’-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound with a molecular formula of C16H14Br3N3O. This compound is characterized by the presence of a phenylethylidene group and a tribromophenylamino group, making it a unique structure in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation reaction between 2,4,6-tribromoaniline and N’-[(1Z)-1-phenylethylidene]acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-1-Phenylethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide
  • (1Z,2E)-N’1-[(1E)-2-Phenylethylidene]-N’2-[(1Z)-2-phenylethylidene]ethanedihydrazonamide
  • (1-Phenylethylidene)hydrazine

Uniqueness

N’-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of the tribromo groups, which impart distinct chemical and biological properties. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C16H14Br3N3O

Molecular Weight

504.0 g/mol

IUPAC Name

N-[(Z)-1-phenylethylideneamino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C16H14Br3N3O/c1-10(11-5-3-2-4-6-11)21-22-15(23)9-20-16-13(18)7-12(17)8-14(16)19/h2-8,20H,9H2,1H3,(H,22,23)/b21-10-

InChI Key

RCGXMZSEKONNBP-FBHDLOMBSA-N

Isomeric SMILES

C/C(=N/NC(=O)CNC1=C(C=C(C=C1Br)Br)Br)/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)CNC1=C(C=C(C=C1Br)Br)Br)C2=CC=CC=C2

Origin of Product

United States

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